4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL
Overview
Description
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Scientific Research Applications
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The compound likely participates in the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes, contributing to the synthesis of a variety of organic compounds .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways and reactions it’s involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound’s action would result in the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a trifluoromethoxy reagent.
Alkyne Formation: The alkyne moiety is introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but lacks the alkyne and hydroxyl groups.
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: Similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Properties
IUPAC Name |
4-[2-bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYGQWWUQMQARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675397 | |
Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-74-5 | |
Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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